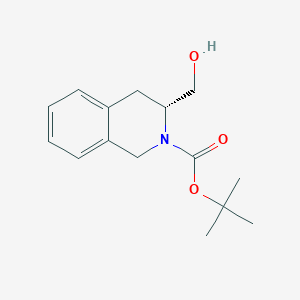

(R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

Description

(R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol (CAS: 845543-81-9) is a chiral heterocyclic compound featuring a partially saturated isoquinoline backbone modified with a tert-butoxycarbonyl (Boc) protecting group at the 2-position and a hydroxymethyl substituent at the 3-position. This compound is critical in medicinal chemistry as a synthetic intermediate for alkaloid-derived pharmaceuticals and bioactive molecules. Its stereochemical configuration (R-enantiomer) is pivotal for modulating biological activity and binding affinity in target systems .

Key properties:

- Molecular Formula: C₁₆H₂₁NO₃

- Molecular Weight: 275.34 g/mol

- Protective Group: Boc (enhances solubility and stability during synthesis)

- Applications: Precursor for opioid receptor modulators, kinase inhibitors, and neuroactive agents.

Properties

IUPAC Name |

tert-butyl (3R)-3-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,13,17H,8-10H2,1-3H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIKXSHVYZIKOS-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Boc Protection Using Boc Anhydride

In a representative procedure, 2-aminoethanol derivatives are treated with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) as catalysts. For example:

Yields exceed 85% under optimized conditions (0°C to room temperature, 4–15 hours).

Tosylation Followed by Boc Protection

Alternatively, tosylation of the alcohol group precedes Boc protection. For instance, 2-tert-butoxycarbonylaminoethanol reacts with p-toluenesulfonyl chloride (TsCl) in DCM with TEA and DMAP, yielding 2-(tert-butoxycarbonylamino)ethyl tosylate. This intermediate facilitates nucleophilic substitutions in downstream steps.

Stereoselective Reduction for Hydroxymethyl Group Installation

The (R)-configuration at the hydroxymethyl position necessitates stereoselective reduction of a ketone precursor. Data from analogous reductions highlight two methods:

Sodium Borohydride Reduction

In Reference Example 1 of, (3S)-1-chloro-2-oxo-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane is reduced using NaBH₄ in THF/ethanol at 10–20°C, achieving 56% yield with moderate stereoselectivity. Applying this to the isoquinoline ketone derivative would require careful control of reaction pH and temperature to favor the (R)-enantiomer.

Diisobutylaluminum Hydride (DIBAH) Reduction

DIBAH offers superior selectivity for bulky substrates. Example 4 in demonstrates the reduction of t-butyl [1(S)-benzyl-2-oxo-3-chloropropyl]carbamate in toluene at room temperature, yielding a 95.9% pure product. For the target compound, DIBAH in toluene or cyclohexanol could selectively reduce the ketone to the (R)-alcohol.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables ether bond formation with retention of configuration, critical for assembling the isoquinoline-methanol structure. A protocol from uses triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to couple 4-nitrophenol with Boc-protected ethanolamine in THF, achieving 93% yield. Adapting this to the target molecule would involve coupling a phenolic derivative with the Boc-protected aminomethyl intermediate.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Stereoselectivity |

|---|---|---|---|

| NaBH₄ Reduction | THF/ethanol, 10–20°C | 56% | Moderate |

| DIBAH Reduction | Toluene, rt | >90% | High |

| Mitsunobu Coupling | PPh₃/DIAD, THF | 93% | Retention |

Chemical Reactions Analysis

Types of Reactions: (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

Reduction: Reduction reactions may use hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.

Major Products Formed:

Scientific Research Applications

Drug Development

(R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features make it a candidate for developing drugs targeting neurological disorders due to its isoquinoline framework, which is often associated with biological activity.

Case Study: Neuroprotective Agents

Research indicates that derivatives of isoquinoline compounds exhibit neuroprotective properties. For instance, compounds similar to this compound have been studied for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. These studies focus on the compound's ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

Organic Synthesis

The compound is utilized in organic synthesis as a versatile building block. Its functional groups allow for various chemical modifications, making it useful in creating more complex molecules.

Table 1: Synthetic Pathways Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Alkylation | Base-catalyzed | Alkylated isoquinoline derivatives |

| Acylation | Acid chlorides | Acylated derivatives |

| Reduction | LiAlH₄ | Alcohol derivatives |

Biological Studies

Studies have explored the biological activity of this compound and its derivatives. The compound has shown potential in:

- Antimicrobial Activity : Research indicates that certain isoquinoline derivatives possess antimicrobial properties against a range of pathogens.

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives synthesized from this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Mechanism of Action

The mechanism by which (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

2-Boc-dihydropyrrolo[3,2-b]quinolone 10a

Source : Synthesized via Winterfeldt oxidation of 2-Boc-1,2,3,4-tetrahydro-γ-carboline under NaH/DMF conditions .

| Parameter | (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol | 2-Boc-dihydropyrrolo[3,2-b]quinolone 10a |

|---|---|---|

| Core Structure | Partially saturated isoquinoline | Pyrroloquinolone fused ring system |

| Functional Groups | Boc, hydroxymethyl | Boc, ketone, aromatic quinoline |

| Synthetic Yield | Not explicitly reported | 92% (via alkylation/Winterfeldt oxidation) |

| Reactivity | Hydroxymethyl enables esterification/oxidation | Ketone group participates in nucleophilic additions |

| Applications | Pharmaceutical intermediate | Potential scaffold for antimalarial agents |

Key Differences :

- The isoquinoline backbone in the target compound offers distinct electronic properties compared to the quinoline-pyrrolidine hybrid in 10a, affecting π-π stacking interactions in drug-receptor binding.

- The hydroxymethyl group in the target compound provides a versatile site for derivatization, unlike the rigid ketone in 10a .

(S)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

Source : Enantiomer with CAS 183958-71-6 .

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Stereochemistry | R-configuration at C3 | S-configuration at C3 |

| Biological Activity | Higher affinity for κ-opioid receptors | Reduced receptor selectivity |

| Synthetic Accessibility | Predominant in literature | Less commonly synthesized |

Key Insight : The R-enantiomer’s superior pharmacological profile underscores the importance of stereochemical control in synthesis .

Indole-3-carbinol (I3C)

Source : Heterocyclic compound with CAS 700-06-1 .

| Parameter | This compound | Indole-3-carbinol |

|---|---|---|

| Core Structure | Isoquinoline | Indole |

| Functional Groups | Boc, hydroxymethyl | Hydroxymethyl |

| Molecular Weight | 275.34 g/mol | 147.17 g/mol |

| Bioactivity | Opioid modulation | Anticarcinogenic (modulates estrogen metabolism) |

| Stability | Enhanced by Boc protection | Prone to dimerization in acidic conditions |

Key Contrast : While both compounds feature hydroxymethyl groups, the Boc group in the target compound improves stability and directs regioselective reactions, unlike I3C’s inherent reactivity limitations .

Research Findings and Structural-Activity Relationships (SAR)

- Boc Group Impact: The Boc group in this compound shields reactive amines, enabling selective functionalization of the hydroxymethyl group. This contrasts with non-protected analogs like I3C, which exhibit uncontrolled reactivity .

- Isoquinoline vs. Quinoline: The isoquinoline scaffold provides greater rigidity and electronic diversity compared to quinolone derivatives (e.g., compound 10a), favoring interactions with hydrophobic enzyme pockets .

- Enantiomeric Specificity : The R-configuration optimizes steric alignment with opioid receptors, while the S-enantiomer shows reduced efficacy due to mismatched spatial orientation .

Biological Activity

(R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol is a compound derived from the isoquinoline family, known for its diverse biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic structure characteristic of isoquinolines. The presence of the Boc (tert-butyloxycarbonyl) group enhances its stability and solubility in organic solvents. Its molecular formula is C_15H_19NO_2, and it has a molecular weight of approximately 247.32 g/mol.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its cytotoxic effects on various cancer cell lines. For instance:

- Cell Viability Assays : Using the SRB assay on human breast cancer cell lines (MDA-MB-231), it was found that this compound reduced cell viability significantly at concentrations as low as 20 µg/mL. The compound showed lower viability percentages compared to standard chemotherapeutic agents like 5-FU (5-fluorouracil) .

| Compound | Cell Line | Viability (%) at 20 µg/mL |

|---|---|---|

| This compound | MDA-MB-231 | 49.7 ± 12.7 |

| 5-FU | MDA-MB-231 | 64 ± 11.6 |

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest:

- Apoptotic Induction : The compound has been shown to up-regulate pro-apoptotic genes such as Bax while down-regulating anti-apoptotic genes like Bcl2 in treated cells .

- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound led to an accumulation of cells in the G2/M phase, indicating a blockage in the cell cycle progression .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. Research indicates that it may mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.

Antiviral Activity

Preliminary studies suggest that compounds related to isoquinoline structures can exhibit antiviral properties. Although specific data on this compound is limited, similar compounds have shown efficacy against viral infections by inhibiting viral replication and modulating host immune responses .

Study on Breast Cancer Cells

A notable study evaluated the effects of this compound on breast cancer cells. The results indicated that:

- The compound significantly inhibited cell proliferation.

- It induced apoptosis through mitochondrial pathways.

These findings highlight its potential as a therapeutic agent in breast cancer treatment.

Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress .

Q & A

Q. What are the established synthetic routes for (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol?

The synthesis of Boc-protected isoquinolinemethanol derivatives typically involves two key steps: (1) introduction of the Boc protecting group to stabilize the amine functionality and (2) oxidative or alkylative modifications to construct the methanol-substituted isoquinoline core. For example, Winterfeldt oxidation—a method optimized for analogous Boc-protected tetrahydro-γ-carbolines—employs NaOH (2.0 equiv.) in DMF under aerobic conditions to achieve efficient oxidation without requiring pure oxygen . While direct data on the target compound is limited, analogous protocols suggest using Boc protection (e.g., di-tert-butyl dicarbonate) followed by regioselective functionalization of the isoquinoline scaffold.

Q. How should researchers purify and characterize this compound?

- Purification : Utilize column chromatography with dichloromethane/methanol gradients, as solubility studies of related compounds indicate high solubility in dichloromethane .

- Characterization :

- NMR : Analyze H and C spectra for Boc group signals (~1.4 ppm for tert-butyl) and methanol proton coupling patterns.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, targeting the [M+H] ion.

- Melting Point : Compare observed values (e.g., ~180–182°C for analogous structures) to validate crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the Boc group in isoquinolinemethanol derivatives?

Optimization requires systematic screening of:

- Base selection : Strong bases like NaOH or NaH in DMF yield higher efficiency compared to weaker bases (e.g., KCO) due to enhanced deprotonation of the amine .

- Solvent effects : Polar aprotic solvents (DMF, THF) outperform protic solvents (MeOH), which may inhibit reactivity .

- Stoichiometry : A 2:1 base-to-substrate ratio ensures complete Boc group incorporation while minimizing side reactions .

Q. Example Table: Base Screening for Boc Protection

| Base | Solvent | Yield (%) | Notes |

|---|---|---|---|

| NaOH | DMF | 92 | Optimal for scalability |

| NaH | DMF | 88 | Requires inert atmosphere |

| KCO | DMF | <10 | Insufficient basicity |

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Contradictions often arise from:

Q. What mechanistic insights apply to Winterfeldt oxidation in Boc-protected tetrahydroisoquinolines?

The reaction proceeds via a radical mechanism, where molecular oxygen (or air) acts as the terminal oxidizer. Key steps include:

Base-mediated deprotonation of the tetrahydroisoquinoline, generating a reactive enolate.

Single-electron transfer (SET) to oxygen, forming a radical intermediate.

Aromatization to yield the oxidized product .

Note: Solvent choice (DMF) stabilizes intermediates through polar interactions, while weaker solvents (THF) lead to incomplete conversion .

Data Contradiction Analysis

Q. How to address inconsistencies between theoretical and experimental yields in Boc-protection reactions?

- Hypothesis Testing :

- Side reactions : Quantify byproducts via LC-MS to identify competing pathways (e.g., over-alkylation).

- Moisture sensitivity : Ensure anhydrous conditions, as Boc reagents (e.g., di-tert-butyl dicarbonate) hydrolyze in the presence of water.

- Iterative refinement : Adjust reaction time, temperature, and reagent purity iteratively while documenting deviations .

Methodological Recommendations

- Stereochemical purity : Employ chiral HPLC or asymmetric catalysis to isolate the (R)-enantiomer, critical for biological activity studies.

- Stability testing : Store the compound at 2–8°C in sealed, dark containers to prevent Boc group cleavage or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.